P-Nitrophenyl beta-D-lactopyranoside P-Nitrophenyl beta-D-lactopyranoside
Brand Name: Vulcanchem
CAS No.: 4419-94-7
VCID: VC0013786
InChI: InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Molecular Formula: C18H25NO13
Molecular Weight: 463.4 g/mol

P-Nitrophenyl beta-D-lactopyranoside

CAS No.: 4419-94-7

VCID: VC0013786

Molecular Formula: C18H25NO13

Molecular Weight: 463.4 g/mol

* For research use only. Not for human or veterinary use.

P-Nitrophenyl beta-D-lactopyranoside - 4419-94-7

Description

P-Nitrophenyl β-D-lactopyranoside is a chemical compound used as a substrate for determining β-lactosidase activity and the substrate specificity of β-glucosidase from Debaryomyces hansenii . It can also be used as a substrate for cellobiohydrolase . The compound is a white crystalline solid with a melting point of 263-265°C . Its molecular formula is C18H25NO13 and its molecular weight is 463.39 .

Similar to P-Nitrophenyl β-D-lactopyranoside, 4-Nitrophenyl β-D-galactopyranoside is utilized as a substrate to assess the activity of glycosaminoglycan (GAG)-degrading enzymes . It is also used to study the kinetic properties of recombinant Leuconostoc mesenteroides glycosidase (BgLm1) and determine β-glucosidase activity . This compound is available as a powder with an assay of ≥98% (enzymatic) .

Another related compound is 4-Nitrophenyl-β-D-galactopyranoside, a colorimetric substrate for measuring β-galactosidase activity . It has high purity and is used in research, biochemical enzyme assays, and in vitro diagnostic analysis . However, this particular product has been discontinued .

CAS No. 4419-94-7
Product Name P-Nitrophenyl beta-D-lactopyranoside
Molecular Formula C18H25NO13
Molecular Weight 463.4 g/mol
IUPAC Name (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
Standard InChIKey IAYJZWFYUSNIPN-MUKCROHVSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Synonyms Gal1-β-4Glc1-β-PNP
PubChem Compound 11812612
Last Modified Sep 14 2023

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